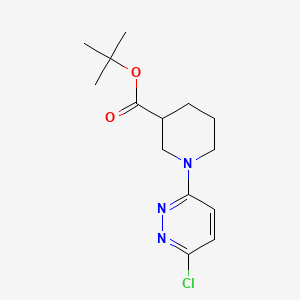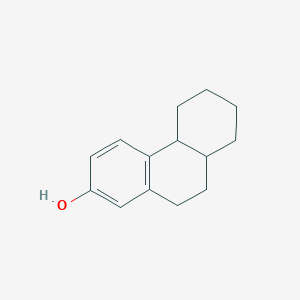![molecular formula C13H19NO4 B13558859 1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid CAS No. 2803862-49-7](/img/structure/B13558859.png)
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to form the BOC-protected piperidine . The ethynyl group can then be introduced through a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for more efficient and sustainable synthesis . These systems allow for better control over reaction conditions and can improve yield and purity compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: The BOC group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free amines that can be further functionalized.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid largely depends on its specific application.
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid can be compared to other BOC-protected piperidine derivatives, such as:
1-[(Tert-butoxy)carbonyl]-4-vinylpiperidine-4-carboxylic acid: Similar structure but with a vinyl group instead of an ethynyl group.
1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethynyl group.
The uniqueness of 1-[(Tert-butoxy)carbonyl]-4-ethynylpiperidine-4-carboxylic acid lies in the presence of the ethynyl group, which provides additional reactivity and versatility in synthetic applications .
Properties
CAS No. |
2803862-49-7 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H19NO4/c1-5-13(10(15)16)6-8-14(9-7-13)11(17)18-12(2,3)4/h1H,6-9H2,2-4H3,(H,15,16) |
InChI Key |
AUDWDRGMSPYZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


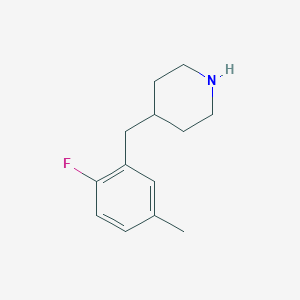
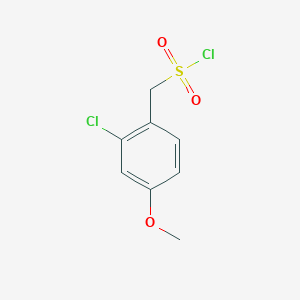
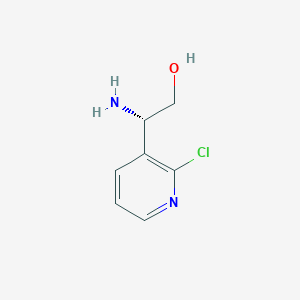
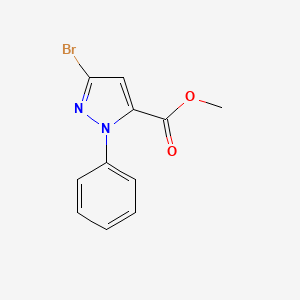
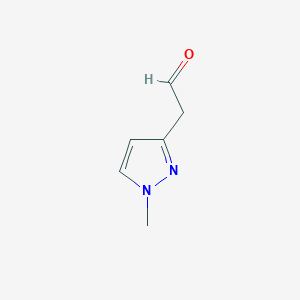
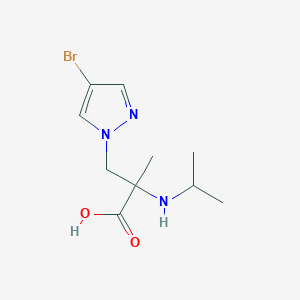
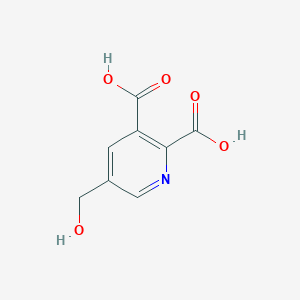
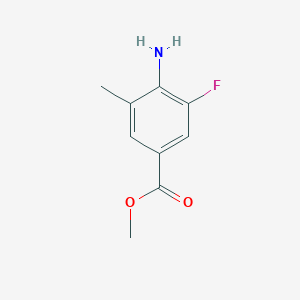

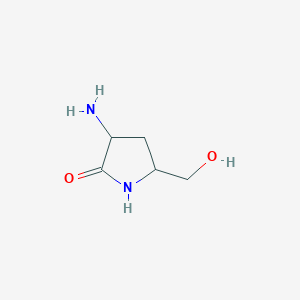
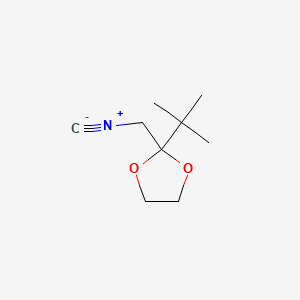
![6-oxo-1-[(1-propyl-1H-1,2,4-triazol-5-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13558841.png)
